molecular formula C20H13BrN6O B12623020 C20H13BrN6O

C20H13BrN6O

Cat. No.: B12623020
M. Wt: 433.3 g/mol
InChI Key: ZEOWOGPUQZHXOC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H13BrN6O is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, multiple nitrogen atoms, and an oxygen atom, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H13BrN6O typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of condensation reactions to introduce the nitrogen-containing groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C20H13BrN6O: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

C20H13BrN6O: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which C20H13BrN6O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

C20H13BrN6O: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those containing bromine and nitrogen atoms, such as brominated pyridines and quinolines.

    Uniqueness: The presence of multiple nitrogen atoms and the specific arrangement of functional groups in give it unique chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C20H13BrN6O

Molecular Weight

433.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-11-pyrimidin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H13BrN6O/c1-12-17(13-3-5-14(21)6-4-13)18-24-11-15-16(27(18)25-12)7-10-26(19(15)28)20-22-8-2-9-23-20/h2-11H,1H3

InChI Key

ZEOWOGPUQZHXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=NC=CC=N5

Origin of Product

United States

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